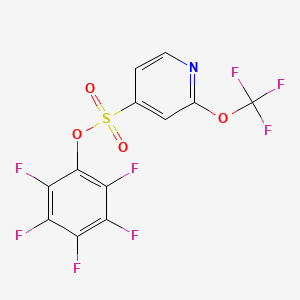![molecular formula C72H48N6 B8232830 2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is a complex organic compound characterized by its extensive aromatic structure and multiple acetonitrile groups. This compound is part of the terphenyl family, known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl typically involves multiple steps, including the condensation of various aromatic precursors. One common method involves the condensation of ethylacetoacetate with difluoro chalcone, followed by aromatization using chloramine-T in acetic acid . The synthesized compound is then characterized by techniques such as IR, NMR, LCMS, and elemental analysis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and nitrile groups allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler terphenyl derivative with fewer functional groups.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another terphenyl derivative with different substituents.
Uniqueness
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is unique due to its extensive aromatic structure and multiple acetonitrile groups, which provide it with distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific molecular interactions.
Properties
IUPAC Name |
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N6/c73-31-25-49-1-13-55(14-2-49)61-37-62(56-15-3-50(4-16-56)26-32-74)41-67(40-61)70-46-71(68-42-63(57-17-5-51(6-18-57)27-33-75)38-64(43-68)58-19-7-52(8-20-58)28-34-76)48-72(47-70)69-44-65(59-21-9-53(10-22-59)29-35-77)39-66(45-69)60-23-11-54(12-24-60)30-36-78/h1-24,37-48H,25-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJCPCUMLOVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)

![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8232841.png)
![2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)
